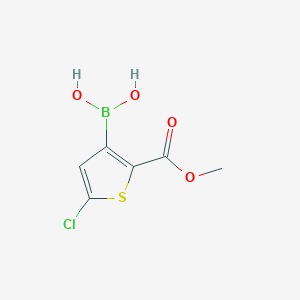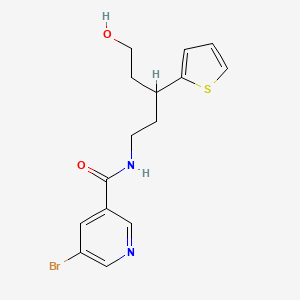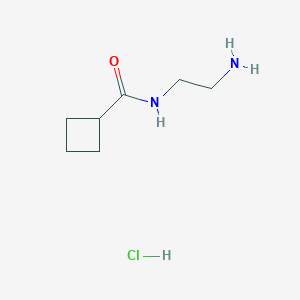
5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid is a chemical compound with the CAS Number: 2377608-92-7 . It has a molecular weight of 221.45 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H6BClO4S/c1-12-6(9)5-3(7(10)11)2-4(8)13-5/h2,10-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.45 . It is stored at a temperature of -20°C .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of an aryl or vinyl boronate with an aryl or vinyl halide or triflate, catalyzed by a palladium complex5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid serves as a boron reagent in SM reactions, enabling the synthesis of diverse organic compounds with excellent functional group tolerance .
Borylation of Unsaturated Bonds
This compound participates in borylation reactions, where B–H bonds are added across unsaturated bonds. Notably, the addition occurs with syn-selectivity and proceeds in an anti-Markovnikov manner. Researchers have explored its use in alkynes, and an oxidative dehydroborylation methodology allows easy reversion back to the mono-borylated alkene .
Biochemical Research
5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid: finds applications as a biochemical reagent. It can be employed in life science-related research, such as studying biological processes or investigating organic compounds in cellular contexts .
Catalytic Protodeboronation
Recent studies have investigated catalytic protodeboronation of pinacol boronic esters. While not directly mentioned for this specific compound, boronic acids play a crucial role in these reactions. Researchers explore their use in synthetic transformations, including the removal of boron groups from molecules .
Mécanisme D'action
Target of Action
The primary target of 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, is crucial for this process .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Propriétés
IUPAC Name |
(5-chloro-2-methoxycarbonylthiophen-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO4S/c1-12-6(9)5-3(7(10)11)2-4(8)13-5/h2,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXRQHBUIRVDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)Cl)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea](/img/structure/B3008967.png)

![2,8,10-trimethyl-N-(1-phenylethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3008970.png)
![2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3008976.png)

![8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3008979.png)
![6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3008980.png)
![[(3S)-1-tert-Butoxycarbonyl-3-piperidyl]methylzinc iodide solution](/img/structure/B3008983.png)
![4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid](/img/structure/B3008984.png)
![5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride](/img/structure/B3008985.png)
![N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008987.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3008989.png)
![8-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3008990.png)